molecular formula C16H13FN4OS B12014023 5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677769-16-3

5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12014023
CAS No.: 677769-16-3
M. Wt: 328.4 g/mol
InChI Key: XSARSQDYSDYKSV-VCHYOVAHSA-N
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Description

“5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol” is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-fluorophenyl group, often using a halogenation reaction.

    Formation of the Benzylideneamino Group: This step involves the condensation of the triazole derivative with 4-methoxybenzaldehyde under acidic or basic conditions to form the benzylideneamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The fluorophenyl and benzylideneamino groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

“5-(2-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol” is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

677769-16-3

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-12-8-6-11(7-9-12)10-18-21-15(19-20-16(21)23)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

XSARSQDYSDYKSV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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